molecular formula C12H11ClN2O4 B1458704 [1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1910769-52-6

[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1458704
CAS No.: 1910769-52-6
M. Wt: 282.68 g/mol
InChI Key: AKRHSDQRCAMZJQ-UHFFFAOYSA-N
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Description

[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHSDQRCAMZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(NC2=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1910769-52-6
  • Molecular Formula : C11H10ClN2O4
  • Molecular Weight : 270.66 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Studies have shown that compounds similar to this compound exhibit inhibitory activity against PTPs, which are critical in regulating cellular signaling pathways. For instance, one study reported an IC50 value of 2.07 µM for a related compound against PTP1B, indicating significant inhibitory potential .
  • Antidiabetic Effects : The compound may enhance insulin receptor signaling by inhibiting PTPs, which could lead to increased glucose uptake in muscle cells. In vitro studies demonstrated a 15% increase in glucose uptake in response to related compounds at specific concentrations .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PTP InhibitionIC50 = 2.07 µM for PTP1B
Insulin Signaling Enhancement15% increase in glucose uptake
CytotoxicitySelective toxicity towards cancer cell lines

Case Study: Antidiabetic Properties

A study focusing on the antidiabetic properties of imidazolidine derivatives found that modifications to the structure could enhance their efficacy as PTP inhibitors. The research indicated that compounds with similar scaffolds to this compound could significantly improve insulin signaling pathways, suggesting potential for diabetes management therapies .

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity. The results indicated that while some cell lines showed resistance, others were significantly affected by the treatment, highlighting the need for further investigation into its selectivity and mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.